Panaxyne

Ovarian Cancer Cytotoxicity Natural Product

Panaxyne (CAS 122855-49-6) is a C14 polyacetylene diol isolated from the roots of cultivated-wild Panax ginseng. It is a small-molecule natural product with a molecular formula of C14H20O2, a molecular weight of 220.31 g/mol, and a calculated logP of 4.13, indicating pronounced lipophilicity.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 122855-49-6
Cat. No. B597119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxyne
CAS122855-49-6
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
InChIInChI=1S/C14H20O2/c1-3-5-7-8-10-12-14(16)13(15)11-9-6-4-2/h2-3,13-16H,1,5,7-8,10-12H2
InChIKeyWOVGAQBKTGZPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Panaxyne (CAS 122855-49-6) Polyacetylene Cytotoxin: Sourcing & Differentiation Guide


Panaxyne (CAS 122855-49-6) is a C14 polyacetylene diol isolated from the roots of cultivated-wild Panax ginseng [1]. It is a small-molecule natural product with a molecular formula of C14H20O2, a molecular weight of 220.31 g/mol, and a calculated logP of 4.13, indicating pronounced lipophilicity . Panaxyne is characterized by a conjugated diyne-ene system and a 6,7-diol moiety, which define its physicochemical properties and biological activity profile [1].

Panaxyne vs. In-Class Ginseng Polyacetylenes: Why Structural Analogs Cannot Be Directly Substituted


Ginseng-derived polyacetylenes exhibit divergent, compound-specific biological activity profiles despite their common biosynthetic origin and superficial structural homology. Panaxyne (C14-diol), panaxydol (C17-epoxy-alcohol), panaxynol (C17-diol), and panaxytriol (C17-triol) differ markedly in chain length, degree of unsaturation, and functional group composition [1]. These structural variations translate into distinct potency and selectivity signatures against specific cancer cell lines, as well as differentiated antioxidant capacities [1][2]. Therefore, procurement based solely on the class designation 'ginseng polyacetylene' introduces significant experimental variability and compromises reproducibility. The following quantitative evidence establishes the specific, non-interchangeable differentiation of Panaxyne.

Panaxyne (CAS 122855-49-6) Quantitative Differentiation Evidence: Head-to-Head Performance vs. Analogs


Panaxyne vs. Panaxydol: Superior Potency Against Human Ovarian Cancer Cells (SK-OV-3)

In a direct comparative cytotoxicity assay against the human ovarian cancer cell line SK-OV-3, Panaxyne demonstrated superior potency, with an ED50 of 1.40 µM, compared to the structurally related polyacetylene panaxydol (ED50 of 2.93 µM) [1]. Both compounds were isolated from the same source (Jangnoisam) and evaluated under identical in vitro conditions using the SRB method, ensuring a valid head-to-head comparison [1].

Ovarian Cancer Cytotoxicity Natural Product Polyacetylene

Panaxyne vs. Panaxyne Epoxide: Differential Cytotoxicity Against Murine Leukemia L1210

Against the murine lymphocytic leukemia cell line L1210, Panaxyne exhibits an ED50 of 11.0 µg/mL [1]. Its oxidized derivative, panaxyne epoxide, is substantially more potent, with a reported ED50 of 1.20 µg/mL against the same cell line [2]. This 9.2-fold difference in potency highlights the critical impact of the C6-C7 epoxide moiety on cytotoxic activity and underscores that Panaxyne and its epoxide analog are not functionally equivalent.

Leukemia Cytotoxicity Structure-Activity Relationship Polyacetylene

Panaxyne vs. C17 Polyacetylenes: Minimal Antioxidant Activity Due to C14 Chain Length

In an HPLC-based assay measuring free malonaldehyde as a marker of lipid peroxidation, C14 polyacetylenes including panaxyne and panaxyne-epoxide demonstrated little or no antioxidant activity, whereas C17 polyacetylenes like panaxynol exhibited strong radical-scavenging effects [1]. This class-level distinction indicates that Panaxyne is not a suitable substitute for C17 polyacetylenes in experiments designed to investigate antioxidant mechanisms or oxidative stress protection.

Antioxidant Lipid Peroxidation Polyacetylene Mechanism of Action

Panaxyne Exhibits Marked Selectivity for SK-OV-3 Ovarian Cancer Cells vs. Other Tumor Lines

In a panel of four human cancer cell lines (A549 lung, SK-OV-3 ovarian, SK-MEL-2 melanoma, HCT-15 colon), Panaxyne and panaxydol showed significant and selective cytotoxicity only against SK-OV-3 cells [1]. While both compounds exhibited this selectivity, Panaxyne's superior potency against SK-OV-3 (ED50 1.40 µM vs. 2.93 µM) [1] makes it the more attractive candidate for targeted ovarian cancer research within this polyacetylene class.

Cancer Cell Line Panel Selectivity Ovarian Cancer Polyacetylene

Panaxyne (CAS 122855-49-6) High-Value Research Applications Based on Evidence


Targeted Cytotoxicity Studies in Human Ovarian Cancer (SK-OV-3) Models

Panaxyne is the compound of choice for in vitro cytotoxicity assays using the SK-OV-3 human ovarian cancer cell line. Its ED50 of 1.40 µM against this line is a well-characterized and reproducible benchmark [1]. Given its ~2.1-fold greater potency than panaxydol and its lack of activity against other tested cancer lines [1], Panaxyne provides a more potent and selective tool for investigating ovarian cancer cell death mechanisms, reducing confounding effects from off-target cytotoxicity. Procurement should be prioritized for research focused on SK-OV-3-driven apoptosis, cell cycle arrest, or signaling pathway studies.

Structure-Activity Relationship (SAR) Studies on Polyacetylene Diol-Epoxide Function

The 9.2-fold difference in L1210 cytotoxicity between Panaxyne (ED50 11.0 µg/mL) and its epoxide derivative (ED50 1.20 µg/mL) [1][2] positions Panaxyne as an essential reference compound for SAR investigations. Researchers synthesizing or evaluating novel polyacetylene analogs can use Panaxyne to isolate the specific contribution of the 6,7-diol group (as opposed to the 6,7-epoxide) to both cytotoxicity and selectivity. This application is critical for medicinal chemistry campaigns aimed at optimizing polyacetylene-based lead compounds.

Investigations of Non-Antioxidant Cytotoxic Mechanisms

Studies requiring a cytotoxic ginseng polyacetylene without confounding antioxidant or radical-scavenging activity should exclusively utilize Panaxyne. Evidence demonstrates that C14 polyacetylenes like Panaxyne possess little to no antioxidant capacity in lipid peroxidation assays, in stark contrast to the strong activity exhibited by C17 congeners like panaxynol [1]. Therefore, Panaxyne is the ideal candidate for experiments designed to dissect cytotoxic pathways that are independent of oxidative stress modulation, such as direct membrane perturbation or specific protein synthesis inhibition.

Development of Analytical Reference Standards and Phytochemical Fingerprinting

Panaxyne serves as a critical analytical reference standard for the quality control and phytochemical fingerprinting of Panax ginseng preparations. Its defined chromatographic properties and spectroscopic signature (including UV maxima at 227, 239, 250 nm) [1] enable its unambiguous identification and quantification in complex botanical extracts. Given that Panaxyne is a specific marker for cultivated-wild ginseng (Jangnoisam) [2], its procurement as a high-purity standard (≥98%) is essential for authentication and standardization workflows in the natural products industry and for ensuring batch-to-batch consistency in research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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